3,6-Bis(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3,6-Bis(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with β-diketones or β-ketoesters under acidic or basic conditions.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate is then subjected to cyclization with suitable reagents, such as formamide or formic acid, to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
3,6-Bis(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: It is explored for its use in the development of heat-resistant materials and explosives due to its thermal stability.
Biological Research: The compound is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3,6-Bis(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation, leading to apoptosis of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives
Uniqueness
3,6-Bis(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group enhances its solubility and bioavailability, while the 4-chlorophenyl groups contribute to its stability and reactivity.
Properties
Molecular Formula |
C20H16Cl2N4O |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
3,6-bis(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H16Cl2N4O/c1-27-11-17-18(13-4-8-15(22)9-5-13)20-24-10-16(19(23)26(20)25-17)12-2-6-14(21)7-3-12/h2-10H,11,23H2,1H3 |
InChI Key |
JFSCGSKFUJCENM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
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